

Heptane-1,2,7-triol: A Technical Overview of a Synthetic Triol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptane-1,2,7-triol*

Cat. No.: *B1591789*

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For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a summary of the currently available technical information on **heptane-1,2,7-triol**. Extensive searches of scientific literature and chemical databases have yielded no evidence of the natural occurrence of this compound in plant, microbial, or animal sources. Therefore, this guide focuses on its chemical identity and potential synthetic pathways, which are of primary relevance to researchers interested in its synthesis and potential applications.

Introduction

Heptane-1,2,7-triol (CAS No. 37939-50-7) is a seven-carbon aliphatic chain with three hydroxyl groups located at positions 1, 2, and 7. The presence of these polar hydroxyl groups on a flexible hydrocarbon backbone suggests potential applications as a building block in the synthesis of more complex molecules, or as a component in the formulation of specialty chemicals such as surfactants and plasticizers.^[1] Currently, **heptane-1,2,7-triol** is available commercially from various chemical suppliers, indicating its utility in research and development.^[2] This document aims to provide a concise technical overview of its known properties and a plausible, though not experimentally verified, synthetic approach.

Chemical and Physical Properties

The key physicochemical properties of **heptane-1,2,7-triol**, compiled from various chemical database entries, are summarized in Table 1. These properties are crucial for its handling,

storage, and application in a laboratory or industrial setting.

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ O ₃	ChemScene[2]
Molecular Weight	148.20 g/mol	ChemScene[2]
CAS Number	37939-50-7	ChemScene[2]
Appearance	White or Colorless to Light yellow powder to lump to clear liquid	TCI America
Purity	>95.0% (GC)	TCI America
Storage	Sealed in dry, 2-8°C	ChemScene[2]
SMILES	C(CCC(CO)O)CCO	ChemScene[2]
Topological Polar Surface Area (TPSA)	60.69 Å ²	ChemScene[2]
logP	-0.1077	ChemScene[2]
Hydrogen Bond Donors	3	ChemScene[2]
Hydrogen Bond Acceptors	3	ChemScene[2]
Rotatable Bonds	6	ChemScene[2]

Synthesis of Heptane-1,2,7-triol

While specific, detailed experimental protocols for the synthesis of **heptane-1,2,7-triol** are not readily available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A potential pathway could involve the dihydroxylation of a terminal alkene, followed by functional group manipulation to introduce the third hydroxyl group.

Proposed Synthetic Pathway

A hypothetical multi-step synthesis of **heptane-1,2,7-triol** is outlined below. This pathway utilizes commercially available starting materials and common organic reactions.

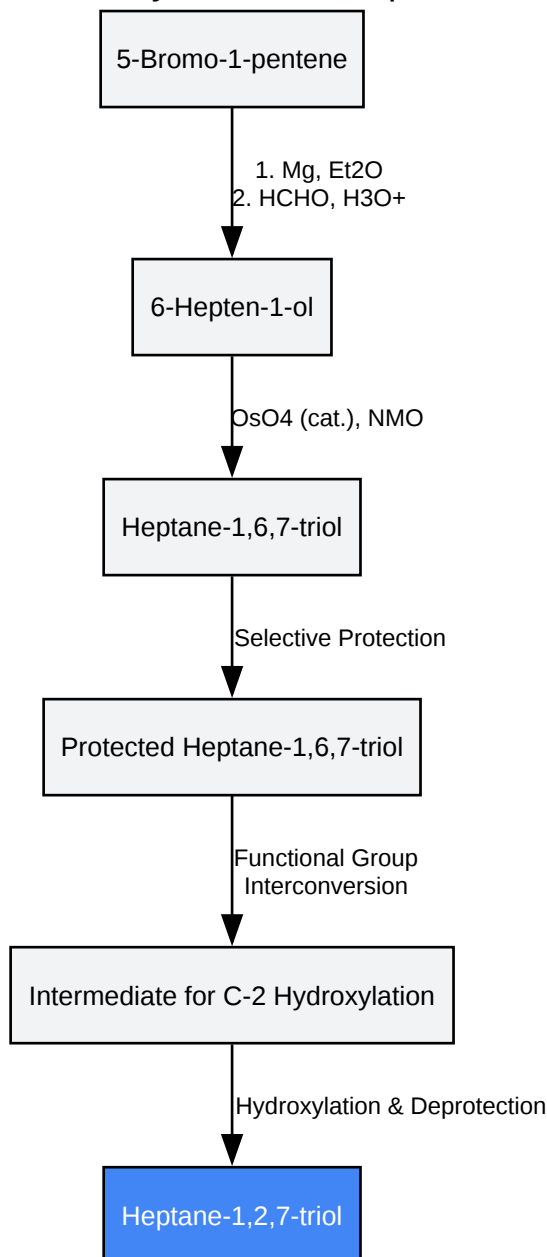
- **Step 1: Grignard Reaction.** The synthesis could commence with the reaction of 5-bromo-1-pentene with magnesium to form the corresponding Grignard reagent. This reagent would then react with formaldehyde to yield 6-hepten-1-ol.
- **Step 2: Dihydroxylation.** The terminal double bond of 6-hepten-1-ol can be dihydroxylated to form heptane-1,6,7-triol. This can be achieved using various reagents, such as osmium tetroxide (in catalytic amounts) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or through cold, dilute potassium permanganate.
- **Step 3: Selective Protection.** To differentiate the hydroxyl groups and achieve the desired 1,2,7-triol, selective protection of the 1- and 6-hydroxyl groups could be performed.
- **Step 4: Oxidation and Reduction (or other functional group interconversion).** The remaining unprotected hydroxyl group at position 7 would then need to be converted to a different functionality and a new hydroxyl group introduced at position 2. A more direct, albeit potentially challenging, approach would be the direct selective oxidation of the secondary hydroxyl group at C-6 to a ketone, followed by a Baeyer-Villiger oxidation, hydrolysis, and subsequent reduction steps to achieve the desired 1,2,7-triol arrangement. A simpler, though longer, route might involve protection, oxidation, and subsequent functional group interconversions.

Note: This proposed pathway is hypothetical and would require experimental validation and optimization.

Logical Workflow for a Potential Synthesis

The following diagram illustrates the logical flow of a potential synthetic route to **heptane-1,2,7-triol**.

Hypothetical Synthesis of Heptane-1,2,7-triol



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Caption: A logical workflow for a proposed synthesis of **heptane-1,2,7-triol**.

Biological Activity

As of the date of this report, there is no published information regarding the biological activity of **heptane-1,2,7-triol**. Its structural similarity to other short-chain polyols might suggest potential roles as humectants or cryoprotectants, but any such properties would need to be determined.

experimentally. For researchers in drug development, this compound represents an unexplored chemical entity.

Conclusion

Heptane-1,2,7-triol is a synthetic triol for which no natural sources have been identified. Its chemical and physical properties are well-defined, and it is commercially available for research purposes. While detailed synthetic procedures are not readily available in the public domain, plausible synthetic routes can be devised from common starting materials. The lack of data on its biological activity presents an opportunity for future investigation by researchers in the fields of chemistry, materials science, and pharmacology. Professionals in drug development may find its unique structure to be of interest as a scaffold or building block for novel therapeutic agents.

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References

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- To cite this document: BenchChem. [Heptane-1,2,7-triol: A Technical Overview of a Synthetic Triol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1591789#natural-occurrence-and-sources-of-heptane-1-2-7-triol\]](https://www.benchchem.com/product/b1591789#natural-occurrence-and-sources-of-heptane-1-2-7-triol)

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Email: info@benchchem.com